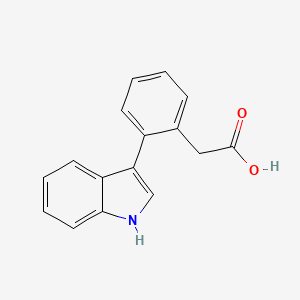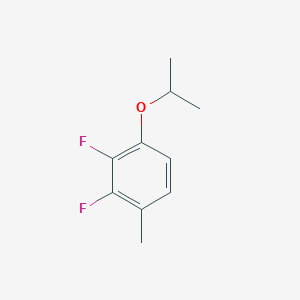
2,3-Difluoro-1-isopropoxy-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-1-isopropoxy-4-methylbenzene is an organic compound with the molecular formula C10H12F2O and a molecular weight of 186.2 g/mol It is a derivative of benzene, characterized by the presence of two fluorine atoms, an isopropoxy group, and a methyl group attached to the benzene ring
Preparation Methods
The synthesis of 2,3-Difluoro-1-isopropoxy-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorotoluene and isopropyl alcohol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the fluorine atoms with the isopropoxy group. This is achieved by reacting 2,3-difluorotoluene with isopropyl alcohol in the presence of a base such as potassium carbonate.
Industrial Production: On an industrial scale, the reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
2,3-Difluoro-1-isopropoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
2,3-Difluoro-1-isopropoxy-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-1-isopropoxy-4-methylbenzene involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2,3-Difluoro-1-isopropoxy-4-methylbenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,3-difluoro-1-methoxy-4-methylbenzene and 2,3-difluoro-1-ethoxy-4-methylbenzene share similar structural features but differ in the nature of the alkoxy group.
Properties
Molecular Formula |
C10H12F2O |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2,3-difluoro-1-methyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H12F2O/c1-6(2)13-8-5-4-7(3)9(11)10(8)12/h4-6H,1-3H3 |
InChI Key |
YCDIPPXGVGANSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC(C)C)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


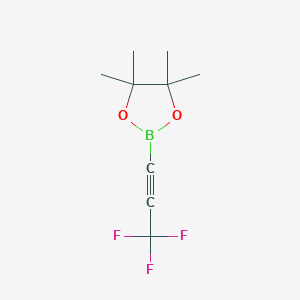
![6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine](/img/structure/B13897674.png)
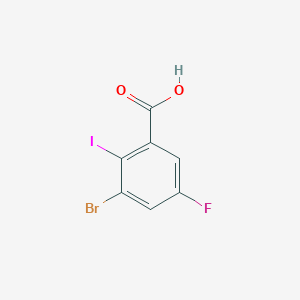


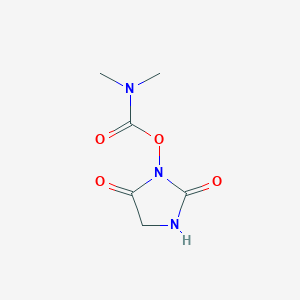

![Ir[tBu(tBu)ppy]2(4,4'-dCF3bpy)PF6](/img/structure/B13897714.png)
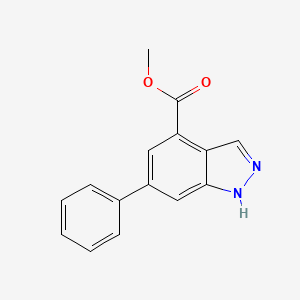
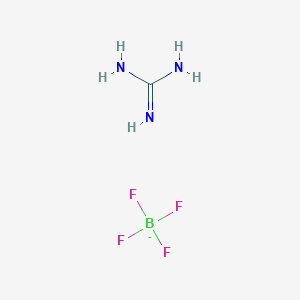

![Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide](/img/structure/B13897731.png)
![Tert-butyl N-(5-oxa-8-azaspiro[3.5]nonan-2-YL)carbamate](/img/structure/B13897732.png)
